molecular formula C22H30O3 B3179369 17beta-Propanoyloxyandrosta-4,6-dien-3-one CAS No. 25862-97-9

17beta-Propanoyloxyandrosta-4,6-dien-3-one

Cat. No. B3179369
CAS RN: 25862-97-9
M. Wt: 342.5 g/mol
InChI Key: UDBOJNPOZOKLHR-BLQWBTBKSA-N
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Description

17beta-Propanoyloxyandrosta-4,6-dien-3-one, also known as VII-Ketone, is a synthetic androgen. It is a derivative of testosterone and is commonly used as a reference standard in pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of 17beta-Propanoyloxyandrosta-4,6-dien-3-one is C19H26O2 . It has a molecular weight of 286.40 . The structure contains a steroid backbone, which is characteristic of androgens .


Physical And Chemical Properties Analysis

The physical and chemical properties of 17beta-Propanoyloxyandrosta-4,6-dien-3-one include a molecular weight of 286.40 and a molecular formula of C19H26O2 . Unfortunately, specific details such as melting point, boiling point, and solubility were not found in the available sources.

Scientific Research Applications

Novel CYP17 Inhibitors and Antiandrogens

New chemical entities, including steroidal C-17 benzoazoles and pyrazines, were synthesized and investigated for their biological activities. These compounds demonstrated potent inhibition of the human CYP17 enzyme and antagonism towards androgen receptors, both wild type and mutant. The study highlighted compounds with significant antiandrogen and CYP17 inhibitory properties, offering potential for the treatment of prostate cancer and other androgen-dependent diseases. (Handratta et al., 2005)

Gestagens with Anticancer Activity

Research on 17alpha-acetoxy-3beta-butanoyloxy-6-methyl-pregna-4,6-dien-20-on (ABMP) showed it possesses high gestagen activity with prolonged action, without androgenic or mineralocorticoid effects. ABMP exhibited significant cytostatic and chemiosensitizing activity, suggesting its potential for clinical research as a gestagen with anticancer properties for treatment of hyperplastic processes and hormone-sensitive tumors. (Sergeev et al., 2007)

Antitumor Activity of New Gestagens

A new gestagen, 17alpha-acetoxy-3beta-butanoyloxy-6-methyl-pregna-4,6-dien-20-one (butagest), demonstrated significant antitumor activity in mice with model cervical carcinoma, surpassing the effectiveness of medroxyprogesterone acetate (MPA) used in clinics. This highlights the potential of new gestagens in inhibiting tumor growth and their possible application in treating hormone-sensitive cancers. (Sergeev et al., 2004)

Neuroprotective Effects of Natural Compounds

Research on the fruiting body of Antrodia camphorata revealed new compounds with potential neuroprotective effects, which could provide leads for developing treatments for neurodegenerative diseases. (Chen et al., 2006)

Metabolism and Detection in Doping Control

Studies on the metabolism of androsta-1,4,6-triene-3,17-dione, a related compound, have provided insights into the detection of its use in sports doping, contributing to fair play and athlete health. (Parr et al., 2009)

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h5-6,13,16-19H,4,7-12H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBOJNPOZOKLHR-BLQWBTBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17beta-Propanoyloxyandrosta-4,6-dien-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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